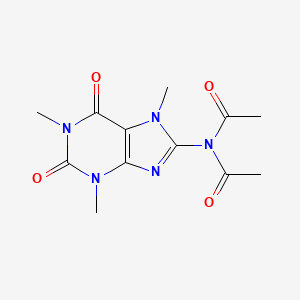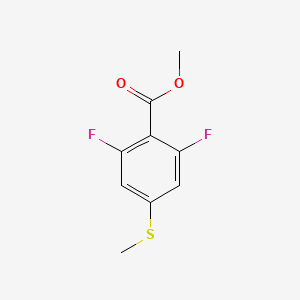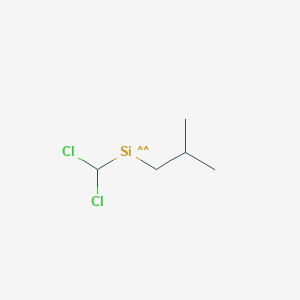
CID 138991739
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Silane, dichloromethyl(2-methylpropyl)-: is an organosilicon compound with the molecular formula C5H12Cl2Si . This compound is part of the broader class of silanes, which are silicon analogs of alkanes. Silanes are characterized by silicon atoms bonded to hydrogen and/or alkyl groups. The presence of chlorine atoms in this compound makes it reactive and useful in various chemical processes.
准备方法
Synthetic Routes and Reaction Conditions: Silane, dichloromethyl(2-methylpropyl)- can be synthesized through the reaction of 2-methylpropylsilane with chlorine gas under controlled conditions. The reaction typically requires a catalyst, such as aluminum chloride , to facilitate the chlorination process. The reaction is carried out at elevated temperatures to ensure complete chlorination.
Industrial Production Methods: In industrial settings, the production of silane, dichloromethyl(2-methylpropyl)- involves the direct chlorination of 2-methylpropylsilane in the presence of a catalyst. The process is conducted in a continuous flow reactor to maintain consistent reaction conditions and high yield. The product is then purified through distillation to remove any unreacted starting materials and by-products .
化学反应分析
Types of Reactions:
Substitution Reactions: Silane, dichloromethyl(2-methylpropyl)- undergoes substitution reactions where the chlorine atoms are replaced by other functional groups. Common reagents for these reactions include , , and .
Hydrolysis: The compound reacts with water to form and . This reaction is highly exothermic and requires careful control to prevent hazardous conditions.
Reduction: Silane, dichloromethyl(2-methylpropyl)- can be reduced to using reducing agents such as .
Common Reagents and Conditions:
Alcohols: and for substitution reactions.
Water: for hydrolysis.
Lithium aluminum hydride: for reduction reactions.
Major Products Formed:
- Various substituted silanes from substitution reactions .
Siloxanes: from hydrolysis.
2-methylpropylsilane: from reduction.
科学研究应用
Chemistry: Silane, dichloromethyl(2-methylpropyl)- is used as a precursor in the synthesis of other organosilicon compounds. It is also employed in the production of silicone polymers , which have applications in sealants, adhesives, and coatings.
Biology and Medicine: In biological research, this compound is used to modify surfaces of biomaterials to enhance their biocompatibility. It is also explored for its potential in drug delivery systems due to its ability to form stable bonds with organic molecules.
Industry: Industrially, silane, dichloromethyl(2-methylpropyl)- is used in the production of silicone resins and elastomers . These materials are valued for their thermal stability , flexibility , and resistance to environmental degradation .
作用机制
The mechanism of action of silane, dichloromethyl(2-methylpropyl)- involves its ability to form covalent bonds with various substrates. The chlorine atoms in the compound are highly reactive and can be replaced by other functional groups, allowing the compound to act as a versatile intermediate in chemical synthesis. The molecular targets include hydroxyl , amino , and thiol groups on organic molecules, facilitating the formation of siloxane bonds .
相似化合物的比较
Chloromethyldichloromethylsilane: (CAS: 1558-33-4)
Methyldichlorosilane: (CAS: 75-54-7)
Comparison:
Chloromethyldichloromethylsilane: has a similar structure but with an additional chlorine atom on the methyl group, making it more reactive.
Methyldichlorosilane: lacks the 2-methylpropyl group, which reduces its steric hindrance and makes it less selective in reactions compared to silane, dichloromethyl(2-methylpropyl)-
Silane, dichloromethyl(2-methylpropyl)- stands out due to its unique combination of reactivity and selectivity, making it a valuable compound in both research and industrial applications.
属性
分子式 |
C5H10Cl2Si |
|---|---|
分子量 |
169.12 g/mol |
InChI |
InChI=1S/C5H10Cl2Si/c1-4(2)3-8-5(6)7/h4-5H,3H2,1-2H3 |
InChI 键 |
BRWCLBLNVXKCHE-UHFFFAOYSA-N |
规范 SMILES |
CC(C)C[Si]C(Cl)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2-((2-(Benzyloxy)ethyl)thio)benzo[D]thiazole](/img/structure/B14017791.png)
![2,4,6-Tritert-butyl-1,3,5-triazabicyclo[3.1.0]hexane](/img/structure/B14017792.png)
![Ethyl 7-(6-(4-aminophenyl)-4-morpholino-1H-pyrazolo[3,4-d]pyrimidin-1-yl)heptanoate](/img/structure/B14017805.png)
![1-(2-Chloroethyl)-3-[4-[(4,6-dimethylpyrimidin-2-yl)sulfamoyl]phenyl]urea](/img/structure/B14017809.png)
methanol](/img/structure/B14017817.png)
![Tert-butyl 4-[4-nitro-3-(piperidin-1-YL)phenyl]piperazine-1-carboxylate](/img/structure/B14017820.png)
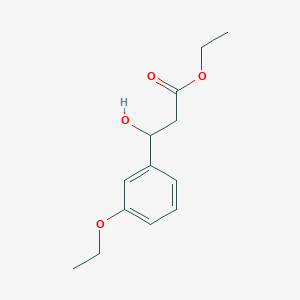
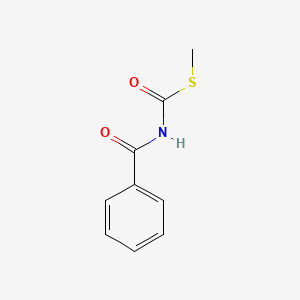

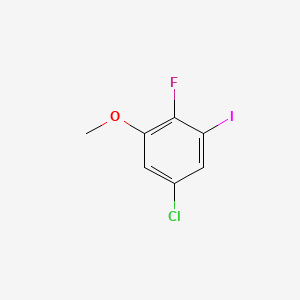
![Methyl 5-bromo-2-fluoro-[1,1'-biphenyl]-3-carboxylate](/img/structure/B14017853.png)
